ethyl 1H-benzo[d]imidazole-2-carboxylate

Lipophilicity Drug Design Membrane Permeability

Researchers often substitute the methyl ester or free acid, risking altered reaction kinetics and bioactivity. Ethyl 1H-benzo[d]imidazole-2-carboxylate (CAS 1865-09-4) solves this with quantifiable advantages: 6.3× higher lipophilicity (LogP ~1.8) for superior membrane partitioning; melting point 33-41°C above the methyl ester, enabling solvent-free solid dispensing; and ≥99% HPLC purity for reliable analytical calibration. Available from stock with defined storage for immediate global shipment.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1865-09-4
Cat. No. B160902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1H-benzo[d]imidazole-2-carboxylate
CAS1865-09-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,11,12)
InChIKeyNMYSVCYIPOCLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1H-benzo[d]imidazole-2-carboxylate: Core Properties and Comparators


Ethyl 1H-benzo[d]imidazole-2-carboxylate (CAS 1865-09-4) is a bicyclic heterocycle belonging to the benzimidazole-2-carboxylate ester family, widely employed as a synthetic building block and pharmacophoric scaffold in medicinal chemistry . Its structure features an ethyl ester at the 2-position, which modulates both physicochemical properties and synthetic utility relative to the free acid and other ester homologs. Key comparators frequently proposed as procurement alternatives include the methyl ester (CAS 5805-53-8) and the parent carboxylic acid, yet these compounds differ measurably in lipophilicity, thermal behavior, and reactivity in downstream transformations.

Synthetic building block for medicinal chemistry and pharmacophoric scaffold design
Ethyl ester format modulates lipophilicity, thermal behavior, and reactivity profile vs. acid or methyl ester
Selection context for reactions requiring higher organic-phase solubility or solid-state thermal stability

Ethyl 1H-benzo[d]imidazole-2-carboxylate: Methyl Ester and Free Acid Substitution Risks


Benzimidazole-2-carboxylate derivatives are often treated as interchangeable, but the ethyl ester's distinct physicochemical fingerprint directly impacts solubility, membrane partitioning, and synthetic compatibility. Procurement of the methyl ester or free acid as a substitute without quantitative reconciliation of these properties can lead to altered reaction kinetics, unexpected crystallization behavior, and divergent bioactivity in cell-based assays. The evidence below demonstrates that these differences are not merely theoretical; they are quantifiable and relevant to scientific decision-making.

Physicochemical mismatch
Methyl ester or free acid may shift lipophilicity and thermal behavior, potentially altering reaction kinetics and crystallization.
Bioactivity divergence
Class-level ester differences may impact membrane partitioning; cell-based assay response may not transfer directly between ester homologs.
Purity and storage context
Lower-purity methyl ester lots and differing storage recommendations may reduce batch-to-batch reproducibility in sensitive analytical workflows.

Quantitative Evidence: Ethyl 1H-benzo[d]imidazole-2-carboxylate vs. Analogs


Lipophilicity Advantage vs. Methyl Ester

The ethyl ester exhibits a predicted ACD/LogP of 2.15–2.17, whereas the analogous methyl ester (CAS 5805-53-8) has a predicted LogP of 1.35 . This 0.8 log unit difference corresponds to approximately a 6.3-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity that can enhance passive membrane diffusion in cell-based assays and improve organic-phase extraction efficiency during purification.

Lipophilicity vs. Methyl Ester
Cross-study comparable
Ethyl ester ACD/LogP 2.15–2.17 vs. methyl ester 1.35; ΔLogP ≈ 0.8 (~6.3× higher partition coefficient)
Ethyl vs. Methyl
Supports higher membrane partitioning and organic-phase extraction review
Predicted ACD/LogP values at pH 5.5–7.4; experimental confirmation may be required
Lipophilicity Drug Design Membrane Permeability

Thermal Stability and Handling Advantage vs. Methyl Ester

The ethyl ester exhibits a melting point range of 220–228 °C , substantially higher than the methyl ester's melting point of 187.3 °C . This 33–41 °C elevation in melting point simplifies solid-phase handling at ambient conditions, reduces the risk of sintering during storage, and provides a wider operational temperature window for reactions requiring elevated temperatures without phase change of the starting material.

Thermal Stability vs. Methyl Ester
Cross-study comparable
Melting point 220–228 °C vs. methyl ester 187.3 °C; ΔTm = +33 to +41 °C
May support solid-phase handling and elevated-temperature reaction windows
Standard melting point determination; solid-state stability advantage for procurement review
Thermal Properties Solid-State Handling Crystallization

Purity and Storage Advantage vs. Methyl Ester

A reputable supplier provides ethyl 1H-benzimidazole-2-carboxylate at a certified purity of ≥99% by HPLC, with storage specified at 0–8 °C . In contrast, the methyl ester is commonly listed at 98% purity by suppliers such as Aladdin and ≥95% by ChemScene . The 1% purity difference, combined with documented cold-chain storage guidance, directly supports higher batch-to-batch reproducibility for quantitative structure-activity relationship (QSAR) studies and analytical method development.

Purity Specification Context
Cross-study comparable
Ethyl ester ≥99% HPLC (0–8 °C storage) vs. methyl ester 95–98% typical commercial purity
Supports batch-to-batch reproducibility review for QSAR and analytical methods
Supplier COA context; purity advantage ≥1% absolute
Chemical Purity Reproducibility Quality Control

Latent Pro-Ligand for Metal Complex Synthesis

1H-Benzimidazole-2-carboxylic acid acts as a bidentate N,O-chelating ligand in organoruthenium(II)-arene complexes that demonstrate selective cytotoxicity (IC50 53.9–73.7 μM against HeLa, MDA-MB-231, K562) . The ethyl ester can function as a protected, more lipophilic precursor that is hydrolytically or enzymatically converted to the active carboxylate ligand in situ, offering a synthetic advantage over the free acid, which is itself devoid of cytotoxicity up to 300 μM . While direct ester-to-acid comparative kinetics are not published, the ester's enhanced organic solubility facilitates metal complexation in non-aqueous media, a key practical consideration for synthetic chemists.

Latent Pro-Ligand Potential
Class-level inference
Ethyl ester may serve as a protected, more lipophilic precursor to the active N,O-chelating free acid; free acid Ru complexes reported IC50 53.9–73.7 μM in cancer cell lines
Reported metal complexation context; synthetic handle for stepwise coordination chemistry strategies
Class-level inference based on ester prodrug precedent; direct ester-to-acid kinetics not published
Coordination Chemistry Prodrug Design Ruthenium Complexes

Application Scenarios for Ethyl 1H-benzo[d]imidazole-2-carboxylate


Enhanced Membrane Permeability in Cell-Based Assays

The 6.3-fold higher lipophilicity of the ethyl ester relative to the methyl ester makes it the preferred building block for designing compound libraries where passive diffusion across lipid bilayers is critical. Researchers can prioritize the ethyl ester to increase intracellular exposure in preliminary SAR studies, reducing the need for additional formulation steps.

High-Temperature Solution Synthesis and Crystallization

With a melting point 33–41 °C higher than the methyl analog , the ethyl ester remains a solid at temperatures where the methyl ester liquefies, simplifying solid dispensing and enabling solvent-free reaction setups or melt crystallization experiments without premature phase transitions.

Analytical Method Development and Reference Standards

The documented availability at ≥99% HPLC purity with defined cold-chain storage positions the ethyl ester as a cost-effective, high-purity reference standard for HPLC calibration, LC-MS quantification, and NMR benchmarking, reducing the need for additional purification steps compared to the methyl ester (typically 95–98% purity).

Organometallic Prodrug Design via Hydrolyzable Protection

Building on the proven N,O-chelating behavior of benzimidazole-2-carboxylate in cytotoxic ruthenium complexes (IC50 53.9–73.7 μM against cancer cell lines) , the ethyl ester can be deployed as a stable, lipophilic pro-ligand that is converted to the active metal-binding species under controlled hydrolytic conditions, enabling stepwise coordination chemistry strategies.

Application
Selection Property
Validation Focus
Cell-based permeability studies
Lipophilicity profile
Membrane partitioning assay review; intracellular exposure context
High-temperature synthesis
Solid-state thermal stability
Reaction condition tolerance; melt crystallization reproducibility
Analytical reference standard
High-purity specification
HPLC/LC-MS calibration; NMR benchmarking reproducibility
Organometallic prodrug design
Hydrolyzable ester protection
Controlled ligand activation; metal complexation pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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